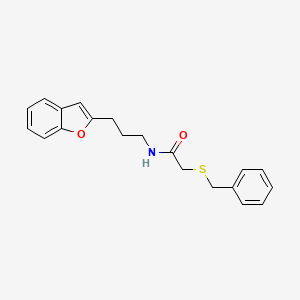

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-benzylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S/c22-20(15-24-14-16-7-2-1-3-8-16)21-12-6-10-18-13-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRPYGRYNQUHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Attachment of Propyl Chain: The benzofuran derivative is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl chain.

Formation of Benzylthioacetamide Group: The final step involves the nucleophilic substitution reaction where the propylated benzofuran derivative reacts with benzylthioacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzylthio group to a thiol or a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the benzylthioacetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

The compound's benzofuran moiety is particularly noted for its anticancer properties. Research has indicated that benzofuran derivatives can exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells.

- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to interfere with cell proliferation and induce apoptosis through modulation of key signaling pathways such as the MAPK/ERK pathway.

-

Case Studies :

- A study demonstrated that certain benzofuran derivatives showed significant antiproliferative effects against breast carcinoma (T47D), colon carcinoma (HT-29), and glioma (C6) cell lines, with IC50 values indicating effective concentrations for inhibiting cancer cell growth .

- Another investigation highlighted the potential of benzofuran compounds in targeting specific protein kinases associated with cancer progression, showcasing their role in inhibiting tumor growth through molecular interaction studies .

Antimicrobial Activity

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide has also been explored for its antimicrobial properties, particularly against resistant bacterial strains.

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit critical enzymatic functions necessary for bacterial survival. Its structural features allow it to interact with bacterial DNA polymerases, which are essential for replication .

-

Case Studies :

- Research showed that benzofuran derivatives exhibited promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) suggesting strong potential as new antimycobacterial agents .

- Additionally, compounds derived from benzofuran structures have been effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity .

Anticonvulsant Properties

The anticonvulsant activity of this compound has been a focal point in neurological research.

- Mechanism of Action : It is believed to modulate voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity. By stabilizing the inactive state of these channels, the compound can reduce seizure susceptibility .

-

Case Studies :

- In animal models, compounds similar to this compound have shown significant protective effects in maximal electroshock seizure tests, outperforming traditional anticonvulsants such as phenobarbital .

- A structure-activity relationship (SAR) analysis indicated that modifications at specific sites on the benzofuran scaffold could enhance anticonvulsant efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylthioacetamide group may also contribute to the compound’s bioactivity by interacting with cellular thiol groups or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Benzofuran vs.

- Benzylthio vs. Perfluoroalkylthio : The benzylthio group in the target compound contrasts with perfluoroalkylthio chains (), which confer extreme hydrophobicity and chemical inertness. This suggests the target compound is less suited for industrial applications but may have better bioavailability in biological systems .

- Comparison with Pesticide Analogs : The chlorophenyl and cyclopropane groups in cyprofuram () highlight how halogenation and rigid carbocycles enhance pesticidal activity. The target compound’s benzylthio group could similarly disrupt enzymatic functions in pests, though this remains speculative without direct data .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: Trifluoromethyl-containing acetamides () are frequently explored for their metabolic stability and target selectivity. The target compound’s benzylthio group may offer analogous stability benefits while introducing steric bulk that could hinder off-target interactions .

- Agrochemical Utility : Methoxy and chloro substituents in pesticidal acetamides () are critical for disrupting pest physiology. The benzofuran moiety in the target compound could mimic these effects via aromatic interactions, though efficacy would depend on substituent positioning .

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement, combining a benzofuran moiety with a benzylthioacetamide group, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The compound's IUPAC name is N-[3-(1-benzofuran-2-yl)propyl]-2-benzylsulfanylacetamide. Its molecular formula is , and it has a specific InChI representation that defines its chemical structure.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| IUPAC Name | N-[3-(1-benzofuran-2-yl)propyl]-2-benzylsulfanylacetamide |

| CAS Number | 2034558-40-0 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzofuran Moiety : This is achieved through cyclization reactions involving phenolic precursors.

- Attachment of Propyl Chain : A Friedel-Crafts alkylation introduces the propyl group onto the benzofuran ring.

- Formation of Benzylthioacetamide Group : This final step involves nucleophilic substitution with benzylthioacetamide under basic conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that benzofuran derivatives possess antibacterial and antifungal properties, potentially making them effective against various pathogens. The interaction with microbial enzymes or cell membranes may play a crucial role in this activity.

The proposed mechanism of action involves the interaction of the benzofuran moiety with specific enzymes and receptors, potentially inhibiting their activity. The benzylthioacetamide group may further enhance bioactivity by interacting with cellular thiol groups, influencing redox states within cells.

Case Studies and Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .

- Antimicrobial Evaluation : Research conducted by demonstrated that compounds containing the benzofuran structure exhibited strong antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.

- Mechanistic Insights : A detailed mechanistic study revealed that these compounds could induce oxidative stress in cancer cells, leading to increased apoptosis rates .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | IC50/ MIC Values |

|---|---|---|

| N-(1-benzofuran-2-yl)-N'-phenethylurea | Anticancer | IC50 = 15 µM |

| 6'-substituted benzofuran derivatives | MAO inhibition | IC50 = 7 nM |

| Benzothiazole derivatives | Antimicrobial | MIC = 20 µg/mL |

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide?

- Methodological Answer : The synthesis typically involves coupling benzofuran derivatives with thioacetamide precursors. For example:

- Step 1 : Synthesis of the benzofuran core via [3,3]-sigmatropic rearrangement, as demonstrated in benzofuran-containing natural products (e.g., using NaH in THF to activate intermediates) .

- Step 2 : Introduction of the benzylthio group via nucleophilic substitution or thiol-ene reactions. Bromoacetyl bromide and amines are common reagents for acetamide formation, as seen in analogous compounds .

Purification often employs column chromatography and recrystallization.

Q. How can the structure of this compound be confirmed analytically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the benzofuran, propyl, and benzylthio moieties. For example, aromatic protons in benzofuran appear at δ 6.5–7.5 ppm, while the benzylthio group shows distinct singlet(s) near δ 3.8–4.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHNOS).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ~254 nm .

Q. What are recommended storage conditions to ensure compound stability?

- Methodological Answer : Store as a lyophilized solid or in anhydrous DMSO at –20°C to prevent hydrolysis of the acetamide and benzylthio groups. Avoid exposure to light and moisture, as thioethers are prone to oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data for this compound across different solvents?

- Methodological Answer :

- Systematic Solubility Testing : Use standardized protocols (e.g., shake-flask method) in solvents like DMSO, THF, and ethanol.

- Computational Prediction : Employ Hansen solubility parameters or COSMO-RS models to predict solvent compatibility.

- Documentation : Report temperature, purity, and equilibration time to ensure reproducibility .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on gold arrays (e.g., TFGAs) and monitor binding kinetics in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K).

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes, guided by the compound’s stereoelectronic profile .

Q. How can researchers resolve conflicting bioactivity data in different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize cell lines, incubation times, and controls (e.g., recombinant proteins vs. serum-containing media) .

- Metabolite Profiling : Use LC-MS to rule out degradation products.

- Orthogonal Assays : Validate results with complementary techniques (e.g., enzymatic assays and cellular viability tests) .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., using microreactors for precise temperature control).

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to improve efficiency.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. How to interpret conflicting NMR spectra for batches synthesized under varying conditions?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to assign minor signals to byproducts like unreacted benzofuran precursors.

- Batch Comparison : Correlate spectra with reaction parameters (e.g., stoichiometry, solvent polarity) to isolate critical variables .

Tables for Key Data

| Analytical Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 337.43 g/mol | HRMS | |

| H NMR (δ, ppm) | 7.6–7.2 (benzofuran aromatic) | 500 MHz, CDCl | |

| HPLC Retention Time | 12.3 min | C18, 70% MeOH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.